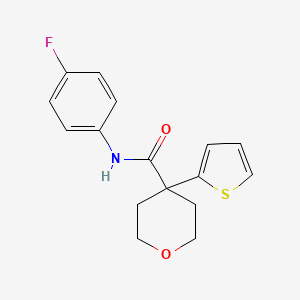

N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2S/c17-12-3-5-13(6-4-12)18-15(19)16(7-9-20-10-8-16)14-2-1-11-21-14/h1-6,11H,7-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQJBPOGMHQCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halide precursor.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:

Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide is utilized as:

- Building Block : It acts as a precursor for synthesizing more complex organic molecules.

- Ligand in Coordination Chemistry : Its ability to coordinate with metal ions makes it valuable in developing new materials.

Biology

The compound is investigated for its potential bioactivity, including:

- Antimicrobial Properties : Studies have shown that derivatives of thiophene carboxamides exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Research indicates that similar compounds can inhibit tumor growth. For instance, derivatives have demonstrated efficacy against Hep3B liver cancer cells with IC50 values as low as 11.6 µg/mL .

Medicine

In medicinal chemistry, this compound is explored for:

- Therapeutic Applications : It shows promise as a lead compound for drug development targeting various diseases due to its biological activity.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and influencing metabolic pathways.

Industry

In industrial applications, this compound is significant for:

- Material Development : It is used in producing advanced materials such as polymers and coatings due to its stability and reactivity.

Case Studies

-

Anticancer Activity Assessment :

A study evaluated the anticancer properties of thiophene carboxamide derivatives, including this compound. The results indicated substantial inhibition of cancer cell proliferation in vitro, with detailed docking studies revealing strong binding interactions with tubulin proteins . -

Synthesis and Characterization :

The synthesis of this compound involves several steps:- Formation of the oxane ring through cyclization.

- Introduction of the thiophene ring via coupling reactions.

- Attachment of the fluorophenyl group through nucleophilic substitution.

| Compound Name | Target Cancer Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Hep3B | 11.6 | Inhibition of tubulin polymerization |

| Thiophene Carboxamide Derivative 1 | Various | 23 | Antimicrobial activity |

| Thiophene Carboxamide Derivative 2 | GTL-16 (Gastric Carcinoma) | Complete tumor stasis | Met kinase inhibition |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide can be compared with similar compounds to highlight its uniqueness:

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in having a fluorophenyl group but differs in the presence of a thiazole ring instead of an oxane ring.

N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorophenyl group but has a biphenyl structure instead of a thiophene ring.

Pyrimidine-ureas with N-4-fluorophenyl moieties: Shares the fluorophenyl group but differs in the core structure being a pyrimidine-urea.

Biological Activity

N-(4-Fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial treatment. This article synthesizes findings from various studies to detail its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring and a carboxamide functional group, which are significant in enhancing its biological activity. The presence of the 4-fluorophenyl moiety is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of thiophene carboxamides, including this compound, exhibit promising anticancer properties.

The anticancer activity is primarily attributed to the compound's ability to inhibit tubulin polymerization, similar to the well-known anticancer agent Combretastatin A-4 (CA-4) . This inhibition disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Efficacy Data

In vitro studies have demonstrated significant efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Hep3B (HCC) | 5.46 | Tubulin inhibition |

| Other Thiophene Derivatives | Hep3B (HCC) | 12.58 | Tubulin inhibition |

These results indicate that the compound may serve as a lead for developing new anticancer therapies targeting hepatocellular carcinoma (HCC) .

Antimicrobial Activity

Another area of interest is the compound's activity against non-tuberculous mycobacterial infections, particularly Mycobacterium abscessus .

Inhibition Studies

The compound has been tested for its ability to inhibit MmpL3 , a critical transporter protein in mycobacterial species:

| Compound | Target | MIC (µg/mL) |

|---|---|---|

| This compound | M. abscessus | 0.8 |

| Other Analogues | M. abscessus | 0.125 |

These findings suggest that the compound may be effective against drug-resistant strains of mycobacteria, making it a candidate for further development in treating infections resistant to conventional therapies .

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the pharmacokinetics and toxicity profiles of this compound:

- In Vivo Studies : Animal models demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential for clinical use.

- Toxicity Assessments : Preliminary toxicity studies revealed low cytotoxicity at therapeutic doses, suggesting a favorable safety profile compared to existing treatments.

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling 4-thiophen-2-yloxane-4-carboxylic acid derivatives with 4-fluoroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:acid). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield. For example, analogous fluorophenyl carboxamides achieved 60–75% yields under these conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, split due to para-fluorine) and oxane-thiophene backbone (e.g., methylene signals at δ 3.5–4.5 ppm).

- IR Spectroscopy : Validate the carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₅FNO₂S: 304.08).

Cross-referencing with PubChem data for analogous fluorophenyl carboxamides ensures accuracy .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is critical. Key steps:

- Grow crystals via slow evaporation (e.g., ethanol/water mixture).

- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Analyze intramolecular interactions (e.g., C-H⋯O hydrogen bonds) and torsion angles to confirm chair conformation of the oxane ring. For example, similar fluorophenyl carboxamides showed monoclinic P21/c symmetry with β ≈ 93°, enabling precise stereochemical assignment .

Q. What strategies address contradictory biological activity data across assay systems for this compound?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., cell-based vs. enzymatic) to rule out interference from assay-specific conditions (e.g., pH, solvent).

- Dose-Response Analysis : Ensure linearity in activity curves (e.g., IC₅₀ values) to identify non-specific effects at high concentrations.

- Metabolite Screening : Use LC-MS to detect degradation products that may alter activity. For instance, fluorophenyl derivatives showed assay discrepancies due to solvent-dependent aggregation .

Q. How can computational modeling predict pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability via logP calculations (e.g., using ChemAxon).

- Docking Studies : Map interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30% for analogous compounds) and cytochrome P450 inhibition risks. PubChem’s computed properties (e.g., topological polar surface area ≈ 80 Ų) guide these models .

Data Contradiction Analysis

Q. How should researchers troubleshoot discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and identify side reactions (e.g., hydrolysis of the carboxamide).

- Catalyst Screening : Test alternatives to EDC (e.g., DCC or HATU) if coupling efficiency varies.

- Purification Audit : Compare HPLC purity profiles (λ = 254 nm) to isolate batch-specific impurities. For example, residual DMF in crude products reduced yields by 15–20% in similar syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.